6-Hydroxy-1H-indazole-3-carboxaldehyde

Description

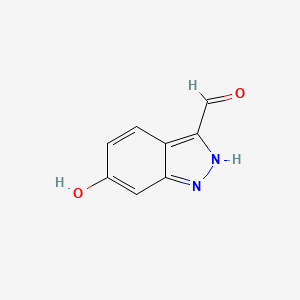

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-8-6-2-1-5(12)3-7(6)9-10-8/h1-4,12H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACANHGBHLHLLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282027 | |

| Record name | 6-Hydroxy-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-11-6 | |

| Record name | 6-Hydroxy-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 6 Hydroxy 1h Indazole 3 Carboxaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C3-position of the indazole ring is a key site for synthetic modification. It readily participates in various classical aldehyde reactions, serving as an electrophilic center for nucleophilic attack and a building block for carbon-carbon and carbon-heteroatom bond formation. These reactions are fundamental for elaborating the indazole scaffold to access a variety of polyfunctionalized 3-substituted indazoles. nih.govrsc.orgresearchgate.netrsc.org

The aldehyde functionality of 6-Hydroxy-1H-indazole-3-carboxaldehyde is susceptible to attack by a wide range of nucleophiles. These reactions are pivotal for creating new carbon-carbon bonds and introducing diverse functional groups at the 3-position.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or cyanoacetates, typically catalyzed by a weak base. The resulting product is an α,β-unsaturated system, which is a valuable intermediate for further synthetic manipulations. While specific examples for the 6-hydroxy derivative are not detailed in the literature, the general reactivity of 1H-indazole-3-carboxaldehydes in Knoevenagel condensations is well-established. nih.govrsc.org The reaction provides a reliable method for extending the carbon chain at the C3-position. The general transformation is outlined in the scheme below.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity, ensuring the double bond is formed specifically at the C3-position. libretexts.org This reaction employs a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Wittig reagent would yield a 3-vinyl-1H-indazole derivative. The nature of the ylide determines the structure of the resulting alkene. For example, using methylenetriphenylphosphorane (B3051586) introduces a terminal double bond. libretexts.org Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. libretexts.orgnrochemistry.com

Table 1: Examples of Condensation Reactions for Aldehydes

| Reaction Name | Reactant 1 | Reactant 2 (Example) | Product Type |

| Knoevenagel Condensation | This compound | Malononitrile | 2-((6-Hydroxy-1H-indazol-3-yl)methylene)malononitrile |

| Wittig Reaction | This compound | Methyltriphenylphosphonium bromide | 6-Hydroxy-3-vinyl-1H-indazole |

The aldehyde group exists in an intermediate oxidation state, allowing for both oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid, yielding 6-hydroxy-1H-indazole-3-carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents. The resulting carboxylic acid is a versatile intermediate itself, capable of undergoing esterification or amidation to produce a range of esters and amides. semanticscholar.orgderpharmachemica.comresearchgate.net The synthesis of 1H-indazole-3-carboxylic acid derivatives is a common strategy in medicinal chemistry. semanticscholar.orggoogle.com

Reduction: Reduction of the aldehyde provides convenient access to the corresponding primary alcohol, (6-hydroxy-1H-indazol-3-yl)methanol. nih.govrsc.org This can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) to selectively reduce the aldehyde in the presence of the aromatic system. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed. The resulting alcohol can be used in subsequent etherification or esterification reactions.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Example | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 6-Hydroxy-1H-indazole-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (6-Hydroxy-1H-indazol-3-yl)methanol |

The aldehyde group is a valuable precursor for constructing new heterocyclic rings fused or attached to the C3-position of the indazole core. nih.govrsc.org This strategy, known as annulation, is widely used to create complex, polycyclic molecules with potential biological activity. For instance, condensation of the aldehyde with binucleophilic reagents such as o-phenylenediamine (B120857) can lead to the formation of benzimidazole (B57391) derivatives. Similarly, reactions with other 1,2-dinucleophiles can be used to synthesize a variety of five- or six-membered heterocyclic systems like thiazoles or oxazoles. nih.govresearchgate.net

Reactivity at the Hydroxyl Group

The phenolic hydroxyl group at the C6-position is another key site for derivatization. Its nucleophilic character allows for reactions such as etherification and esterification, and it often requires protection during reactions at other sites of the molecule. chemimpex.com

As a typical phenol, the 6-hydroxyl group can be converted into ethers or esters under standard conditions.

Etherification: The formation of an ether (alkoxy or aryloxy) derivative can be achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction is useful for modifying the solubility and electronic properties of the molecule.

Esterification: The hydroxyl group can be acylated to form an ester by reacting it with an acyl halide or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction introduces an ester functionality which can act as a prodrug moiety or alter the compound's biological activity.

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the 6-hydroxyl group to prevent unwanted side reactions while other parts of the molecule are being modified. researchgate.net This is achieved by introducing a protecting group that is stable under the required reaction conditions but can be removed cleanly at a later stage. masterorganicchemistry.com

For phenolic hydroxyl groups, silyl (B83357) ethers are among the most common and versatile protecting groups. harvard.educhem-station.comnih.gov They are formed by reacting the alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base like imidazole. harvard.edu The steric bulk of the silyl group can be tuned to control its stability and ease of removal. Bulky silyl groups like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) offer greater stability compared to smaller groups like trimethylsilyl (B98337) (TMS). chem-station.comnih.gov Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the strong silicon-oxygen bond. masterorganicchemistry.comchem-station.com

Table 3: Common Silyl Protecting Groups for the Hydroxyl Moiety

| Protecting Group | Abbreviation | Reagent for Protection (Example) | Common Deprotection Reagent | Relative Stability |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Dilute Acid, K₂CO₃/MeOH | Low |

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Acetic Acid, TBAF | Moderate |

| tert-Butyldimethylsilyl | TBS/TBDMS | tert-Butyldimethylsilyl chloride (TBSCl) | TBAF, HF•Pyridine | High |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBAF | Very High |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | TBAF | Very High |

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups—the indazole core, the hydroxyl group, and the aldehyde moiety. This unique arrangement of an electron-rich heterocyclic system, an electron-donating substituent, and an electron-withdrawing group results in a nuanced reactivity profile that is of significant interest in medicinal chemistry and materials science.

Reactivity of the Indazole Core: Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In the case of this compound, the regioselectivity of such substitutions on the benzene (B151609) ring portion is influenced by the electronic effects of the existing substituents.

The indazole ring itself is a 10π electron aromatic system, and its reactivity in SEAr reactions is not uniformly distributed. researchgate.net The reactivity of the carbocyclic ring is modulated by the fused pyrazole (B372694) moiety and the substituents at positions 3 and 6.

Activating and Deactivating Effects : The hydroxyl group (-OH) at the C-6 position is a potent activating group due to its ability to donate electron density to the aromatic ring through resonance. This effect increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. libretexts.orglibretexts.org Conversely, the aldehyde group (-CHO) at the C-3 position is a deactivating group, withdrawing electron density from the ring system via resonance, thus making the ring less reactive towards electrophiles. youtube.com

Directing Effects : Activating groups like hydroxyls are typically ortho, para-directors, while deactivating groups like aldehydes are meta-directors. libretexts.orglibretexts.org In this compound, the hydroxyl group at C-6 would direct incoming electrophiles to the C-5 and C-7 positions (ortho and para to the -OH group, respectively). The deactivating aldehyde at C-3 primarily influences the pyrazole ring and has a less direct impact on the benzene ring's substitution pattern. The positions available for substitution on the carbocyclic part of the molecule are C-4, C-5, and C-7. The directing effects are summarized in the table below.

| Position | Influence of 6-OH Group (Activating) | Influence of 3-CHO Group (Deactivating) | Overall Predicted Reactivity |

|---|---|---|---|

| C-4 | Meta | - | Less favored |

| C-5 | Ortho | - | Favored |

| C-7 | Para | - | Strongly favored |

Given the strong activating and directing effect of the hydroxyl group, electrophilic substitution is most likely to occur at the C-7 position, followed by the C-5 position. The inherent reactivity of the indazole nucleus itself also plays a role, but the substituent effects are generally dominant in determining the outcome of the reaction.

Reactivity of the Indazole Core: Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For a molecule like this compound, several strategies can be envisioned to engage the indazole core in such transformations.

While the native C-H bonds of the indazole can sometimes be directly functionalized, a more common approach involves the use of a pre-installed leaving group, such as a halide or a triflate. nih.govrsc.org For instance, the hydroxyl group at C-6 can be converted into a triflate (-OTf), a highly effective leaving group for various palladium-catalyzed couplings. rsc.org Alternatively, a halogenated precursor, such as 6-Bromo-1H-indazole-3-carboxaldehyde, can be used. chemimpex.comuni.lu

Common palladium-catalyzed cross-coupling reactions applicable to the indazole scaffold include:

Suzuki Coupling : The reaction of an organoboron compound with a halide or triflate, used to form C-C bonds.

Heck Coupling : The reaction of an alkene with an aryl halide or triflate to form a substituted alkene. nih.gov

Buchwald-Hartwig Amination : The coupling of an amine with an aryl halide or triflate to form a C-N bond. unina.it

Sonogashira Coupling : The coupling of a terminal alkyne with an aryl halide or triflate to form a C-C bond.

These reactions typically require a palladium catalyst, a suitable ligand, and a base. youtube.com The choice of conditions depends on the specific substrates being coupled.

| Reaction Name | Coupling Partner | Bond Formed | Potential Application on Indazole Core |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (Aryl-Aryl, Aryl-Vinyl) | Functionalization at C-6 (from 6-bromo or 6-triflate derivative) |

| Heck Coupling | Alkene | C-C (Aryl-Alkene) | Introduction of vinyl groups at C-6 |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Synthesis of 6-aminoindazole derivatives |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Introduction of alkynyl groups at C-6 |

| Stille Coupling | Organostannane | C-C (Aryl-Aryl, Aryl-Vinyl) | Functionalization at C-6 |

| Ullmann Condensation | Alcohol, Amine | C-O, C-N | Copper-catalyzed alternative for forming ethers and amines at C-6. rsc.org |

Development of Advanced Synthetic Intermediates from this compound

The aldehyde and hydroxyl functional groups of this compound are key handles for its conversion into a wide array of advanced synthetic intermediates. These intermediates are valuable in constructing more complex molecules, particularly for the development of kinase inhibitors and other biologically active compounds. nih.govnih.gov

The aldehyde function at C-3 is particularly versatile. It can be readily transformed through several classic organic reactions: nih.gov

Oxidation : The aldehyde can be oxidized to a carboxylic acid, providing a crucial intermediate for the synthesis of amides and esters.

Reduction : Reduction of the aldehyde yields a primary alcohol, (6-Hydroxy-1H-indazol-3-yl)methanol. This alcohol can be further functionalized.

Reductive Amination : Reaction with an amine in the presence of a reducing agent provides access to a diverse range of secondary and tertiary amines.

Condensation Reactions : Knoevenagel and Wittig condensations allow for the formation of carbon-carbon double bonds, extending the carbon framework of the molecule. nih.gov

Heterocycle Formation : The aldehyde can serve as a precursor for the construction of various heterocyclic rings fused or attached to the indazole core. nih.gov

Simultaneously, the hydroxyl group at C-6 can be derivatized to modulate the molecule's properties:

Etherification : Reaction with alkyl halides or other electrophiles under basic conditions yields ethers.

Esterification : Acylation with acid chlorides or anhydrides produces esters.

The following table summarizes some of the key transformations and the resulting synthetic intermediates that can be derived from this compound.

| Functional Group | Reaction Type | Reagents | Product Class (Advanced Intermediate) |

|---|---|---|---|

| 3-Carboxaldehyde | Oxidation | e.g., NaClO2, KMnO4 | 6-Hydroxy-1H-indazole-3-carboxylic acid |

| Reduction | e.g., NaBH4, LiAlH4 | (6-Hydroxy-1H-indazol-3-yl)methanol | |

| Reductive Amination | R-NH2, NaBH(OAc)3 | N-Substituted (6-hydroxy-1H-indazol-3-yl)methanamines | |

| Wittig Reaction | Ph3P=CHR | 6-Hydroxy-3-(alkenyl)-1H-indazoles | |

| Knoevenagel Condensation | Active methylene compound, base | 3-(2-Substituted-vinyl)-1H-indazol-6-ols | |

| 6-Hydroxyl | Etherification (Williamson) | R-X, base (e.g., K2CO3) | 6-(Alkoxy)-1H-indazole-3-carboxaldehydes |

| Esterification | R-COCl or (RCO)2O, base | (3-Formyl-1H-indazol-6-yl) esters |

Through the systematic application of these reactions, a library of diverse indazole derivatives can be generated from a single, versatile starting material, facilitating the exploration of structure-activity relationships in drug discovery programs. unina.it

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 6-Hydroxy-1H-indazole-3-carboxaldehyde. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and their spatial relationships. ipb.ptacs.orgnih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental data for structure determination. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

For this compound, the expected ¹H NMR signals would include distinct resonances for the three aromatic protons (H-4, H-5, and H-7), the aldehyde proton, the hydroxyl proton, and the N-H proton of the indazole ring. The ¹³C spectrum would show eight signals corresponding to the eight carbon atoms of the indazole and aldehyde groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in DMSO-d₆

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N1-H | ~13.5 (broad s) | - |

| C3 | - | ~140.0 |

| H-4 | ~7.8 (d) | ~124.0 |

| H-5 | ~6.9 (dd) | ~115.0 |

| C6 | - | ~158.0 |

| C6-OH | ~10.0 (broad s) | - |

| H-7 | ~7.2 (d) | ~105.0 |

| C7a | - | ~142.0 |

| C3a | - | ~122.0 |

| CHO | ~10.1 (s) | ~186.0 |

Note: Predicted values are based on data from similar indazole structures. acs.orgnih.govchemicalbook.com d=doublet, dd=doublet of doublets, s=singlet.

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by establishing connectivity between atoms. ipb.ptscispace.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show a clear correlation between H-4 and H-5, confirming their ortho relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. researchgate.net Key HMBC correlations expected for this compound would include:

The aldehyde proton signal correlating to the C-3 carbon.

The H-4 proton signal correlating to C-3, C-5, and C-7a.

The H-7 proton signal correlating to C-5 and C-7a. These correlations are crucial for confirming the position of the aldehyde group at C-3 and the hydroxy group at C-6, and for assigning the quaternary carbon signals. acs.orgresearchgate.net

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. The 2D version of this experiment is known as NOESY or ROESY. ipb.pt For this compound, NOE studies could be used to:

Confirm the regiochemistry by observing an NOE correlation between the N1-H proton and the H-7 proton.

Investigate the preferred conformation of the aldehyde group by looking for an NOE between the aldehyde proton and the H-4 proton.

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. acs.orgresearchgate.net For N-unsubstituted indazoles, the 1H-tautomer is generally the more stable and predominant form. acs.orgacs.org Multinuclear NMR, particularly ¹⁵N NMR, is a highly effective tool for studying this tautomeric equilibrium. acs.orgrsc.orgresearchgate.net The ¹⁵N chemical shifts of the two nitrogen atoms (N-1 and N-2) are significantly different in the 1H- and 2H-isomers, allowing for their clear distinction and quantification. acs.orgnih.gov Computational calculations (GIAO) are often used alongside experimental data to provide a sound basis for these assignments. acs.orgacs.org The analysis of ¹H and ¹³C chemical shifts in different solvents can also provide insights into the tautomeric preference. ipb.pt

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. ekb.egresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. ekb.eg For this compound (molecular formula C₈H₆N₂O₂), high-resolution ESI-MS (HRMS) would be used to:

Confirm the molecular weight by detecting the protonated molecule [M+H]⁺ at m/z 163.0508 or the deprotonated molecule [M-H]⁻ at m/z 161.0351. nih.gov

Determine the elemental composition with high accuracy, which serves as strong evidence for the molecular formula. nih.govmdpi.com

This technique is invaluable for confirming the identity of the target compound in a sample. acs.org

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir Due to the polarity of the hydroxyl group in this compound, derivatization (e.g., silylation with a reagent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide) may be required to increase its volatility for GC analysis. researchgate.net

The mass spectrometer in a typical GC-MS system uses electron ionization (EI), a high-energy technique that causes extensive fragmentation of the molecule. nist.gov The resulting fragmentation pattern is a reproducible fingerprint that can be used for identification and structural analysis. nih.govpeerj.com

Table 2: Plausible EI-MS Fragmentation Pattern for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Plausible Neutral Loss |

|---|---|---|

| 162 | [M]⁺ | - |

| 134 | [M-CO]⁺ | Carbon monoxide (from aldehyde) |

| 133 | [M-CHO]⁺ | Formyl radical |

| 106 | [M-CO-N₂]⁺ | Carbon monoxide and Nitrogen |

| 105 | [M-CHO-N₂]⁺ | Formyl radical and Nitrogen |

| 78 | [C₆H₅O]⁺ | Further fragmentation |

Note: This table represents a hypothetical fragmentation pathway based on known cleavage patterns of indazoles and aromatic aldehydes. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Analysis

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the molecular structure and electronic properties of organic compounds. IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present, while UV-Vis spectroscopy investigates electronic transitions, offering insights into the conjugated systems within the molecule.

Infrared (IR) Spectroscopy

The presence of the hydroxyl (-OH) group at the C6 position would be identified by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The N-H stretching vibration of the indazole ring is expected to appear as a sharp to medium band around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the aldehyde group at C3 is a strong, sharp band typically found in the 1680-1700 cm⁻¹ range for aromatic aldehydes. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the fused aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Medium-Strong |

| Amine (N-H) | N-H Stretch | 3300-3500 | Sharp, Medium |

| Aldehyde (C=O) | C=O Stretch | 1680-1700 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Hydroxyl (-OH) | O-H Bend | 1330-1440 | Medium |

| Aldehyde (C-H) | C-H Stretch | 2720-2820 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of indazole derivatives reveals electronic transitions primarily associated with the π-electron system of the bicyclic aromatic core. The absorption maxima (λ_max) are sensitive to the nature and position of substituents on the indazole ring. For this compound, the spectrum is expected to show characteristic π → π* transitions. The presence of the hydroxyl group (-OH), an auxochrome, and the carboxaldehyde group (-CHO), a chromophore, both in conjugation with the indazole ring system, is predicted to influence the absorption maxima.

Studies on related indazole derivatives provide a basis for predicting the UV-Vis absorption profile. researchgate.net The hydroxyl group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted 1H-indazole-3-carboxaldehyde. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

Interactive Table: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Solvent Effects |

| π → π | 250-290 | Moderate shift with solvent polarity |

| π → π | 300-350 | Significant bathochromic shift due to -OH group |

| n → π | >350 | Typically weak, may be obscured by π → π bands |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound has not been reported in the reviewed literature, the crystallographic analysis of closely related indazole derivatives, such as 1-ethyl-1H-indazol-3-yl derivatives and other substituted indazoles, offers significant insights into the likely structural characteristics. researchgate.netmdpi.com

The indazole ring system is inherently planar. In substituted indazole-3-carboxaldehydes, the crystal structure is stabilized by a network of intermolecular interactions. Hydrogen bonding is a dominant feature, typically involving the N-H group of the indazole ring acting as a hydrogen bond donor and a nitrogen atom of an adjacent molecule or the carbonyl oxygen of the aldehyde acting as an acceptor.

Interactive Table: Predicted Crystallographic Parameters for a Substituted Indazole Analogue

| Parameter | Value (for a representative analogue) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Key Intermolecular Interactions | N-H···O, C-H···N, C-H···O hydrogen bonds, π–π stacking |

Data based on a substituted triazolopyridazinoindole derivative, illustrating typical parameters for a related heterocyclic system. mdpi.com

Raman Spectroscopy for Non-destructive Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. It is complementary to IR spectroscopy and is particularly useful for studying symmetric vibrations and for analyses where minimal sample preparation is required. The Raman spectrum of this compound would provide a unique vibrational fingerprint, useful for identification and structural analysis.

While specific Raman data for the title compound is scarce, studies on 1,2,4-triazole-3-carboxylate, a related heterocyclic compound, demonstrate the utility of Raman spectroscopy in conjunction with density functional theory (DFT) calculations for assigning vibrational bands. scilit.com The Raman spectrum of this compound is expected to be dominated by bands arising from the vibrations of the indazole ring system. Strong bands are typically observed for the stretching and breathing modes of the aromatic rings.

The aldehyde C=O stretch, while strong in the IR spectrum, is generally weaker in the Raman spectrum. Conversely, the C=C and C-C stretching vibrations of the aromatic rings often produce strong Raman signals. The O-H stretching vibration of the hydroxyl group would also be observable, though typically as a weak and broad feature in the Raman spectrum.

Interactive Table: Predicted Raman Shifts for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic Ring | Ring Breathing | 800-1000 | Strong |

| Aromatic Ring | C=C Stretch | 1500-1650 | Strong-Medium |

| Aldehyde (C=O) | C=O Stretch | 1670-1690 | Weak-Medium |

| Aromatic Ring | C-H In-plane Bend | 1000-1300 | Medium |

| Indazole Ring | Ring Deformation | 600-800 | Medium |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Weak, Broad |

Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms

Investigation of Molecular Recognition with Specific Biological Targets (In Vitro Focus)

The indazole ring system, particularly when functionalized at the 3-position, has been extensively investigated for its ability to interact with a range of biological targets. The core structure's capacity for hydrogen bonding and its specific geometry allow for potent and selective binding to proteins involved in numerous disease pathways.

The 1H-indazole-3-carboxaldehyde framework is a cornerstone in the development of potent enzyme inhibitors, most notably for protein kinases. nih.govresearchgate.net The aldehyde functionality allows for straightforward conversion to various derivatives, such as carboxamides, which have shown significant inhibitory activity against several kinase targets. These derivatives are prized for their ability to act as hinge-binders in the ATP-binding pocket of kinases. nih.govpharmablock.com

Structure-guided design and fragment-based screening have led to the discovery of highly potent inhibitors derived from this scaffold. nih.govnih.gov For example, 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer progression. nih.gov In one study, a representative compound from this series, 30l , demonstrated excellent enzyme inhibition with a half-maximal inhibitory concentration (IC50) of 9.8 nM and high selectivity for PAK1. nih.gov

Similarly, derivatives of the indazole scaffold have been developed as inhibitors for other kinases, including Fibroblast Growth Factor Receptors (FGFRs), extracellular signal-regulated kinases (ERK1/2), and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.gov

| Target Kinase | Inhibitor Class | Key Compound Example | IC₅₀ Value | Reference |

|---|---|---|---|---|

| PAK1 | 1H-indazole-3-carboxamide | Compound 30l | 9.8 nM | nih.gov |

| FGFR1-3 | 1H-indazole derivatives | Fragment-based library | 0.8–90 µM | nih.gov |

| ERK1/2 | 1H-indazole amide | Compound 116 | 9.3 ± 3.2 nM | nih.gov |

| EGFR (L858R/T790M mutant) | 1H-indazole analogue | Compound 107 | 0.07 µM | nih.gov |

| FGFR1 | 1H-indazol-3-amine | Compound 98 | 15.0 nM | nih.gov |

Beyond enzyme inhibition, the indazole scaffold has been explored for its interaction with various receptors. Derivatives of indazole-3-carboxamides have been reported to have high binding affinity for the estrogen receptor and to act as antagonists at serotonin (B10506) 5-HT₂, 5-HT₃, and 5-HT₄ receptors. derpharmachemica.comresearchgate.net This highlights the versatility of the core structure in targeting different classes of proteins.

The biological activity of indazole derivatives is rooted in their specific molecular interactions with target proteins. The indazole nucleus is considered a bioisostere of indole (B1671886) but possesses an additional nitrogen atom that can act as a hydrogen bond acceptor. nih.govpharmablock.com This feature allows the scaffold to form strong donor and acceptor hydrogen bonds within the often hydrophobic pockets of proteins, a critical interaction for potent binding. nih.govresearchgate.net

In the context of kinase inhibition, the 1H-indazole moiety frequently serves as an effective "hinge-binding" fragment. mdpi.com The N1-H and N2 atoms of the indazole ring typically form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, which is a highly conserved structural feature of the ATP-binding site. This anchoring interaction orients the rest of the molecule, allowing substituents, particularly at the 3-position, to extend into other regions of the active site to achieve high affinity and selectivity. nih.gov

Rational Design and Synthesis of Analogs for SAR Exploration

1H-indazole-3-carboxaldehydes, including the 6-hydroxy variant, are highly valued as key intermediates for the synthesis of polyfunctionalized 3-substituted indazoles. nih.gov The aldehyde group is readily converted into a wide array of other functional groups, such as amides, alkenes, and various heterocycles, enabling extensive exploration of the structure-activity relationship (SAR). nih.gov Rational approaches, including structure-based drug design (SBDD) and fragment-led de novo design, have been successfully employed to optimize indazole-based compounds into potent and selective inhibitors. nih.govnih.govnih.govacs.org

The biological activity and selectivity of indazole-based compounds are highly dependent on the nature and position of substituents on the bicyclic core.

At Position 3: This position is critical for directing interactions within the target's binding site. SAR studies on PAK1 inhibitors revealed that derivatizing the 3-carboxaldehyde into a carboxamide and subsequently substituting it with an appropriate hydrophobic ring (to fit into a deep back pocket) and a hydrophilic group (to extend into the solvent region) were crucial for achieving high potency and selectivity. nih.gov

At Position 6: The 6-position on the benzene (B151609) ring is a common site for modification to modulate physicochemical and pharmacological properties. The synthesis of analogs such as 6-Bromo-1H-indazole-3-carboxaldehyde and 6-Fluoro-1H-indazole-3-carboxaldehyde demonstrates that this position is tolerant to substitution. nih.gov In the development of FGFR1 inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising inhibitor, indicating that aryl substituents at this position can be highly beneficial for activity. nih.gov The presence of a hydroxyl group, as in the title compound, provides a handle for introducing further diversity or for forming specific hydrogen bonds with the target protein.

Other Positions: Modifications at other positions also play a significant role. For instance, in a series of Bruton's tyrosine kinase (BTK) inhibitors, it was found that replacing an ethyl group with a cyclobutyl group enhanced potency, while incorporating larger substituents like a trifluoromethyl (CF₃) group on an appended aryl ring improved degradation efficacy. nih.gov

| Position | Substituent/Modification | Effect on Biological Activity | Target Class | Reference |

|---|---|---|---|---|

| 3 | Conversion of aldehyde to specific carboxamides | Critical for potency and selectivity | Kinases (PAK1) | nih.gov |

| 6 | Substitution with an aryl group (e.g., 3-methoxyphenyl) | Enhanced inhibitory activity | Kinases (FGFR1) | nih.gov |

| - | Replacement of ethyl with cyclobutyl group | Enhanced potency | Kinases (BTK) | nih.gov |

Through extensive SAR studies, a general pharmacophore model for indazole-based kinase inhibitors has emerged. nih.govnih.govacs.org The key features of this model include:

The 1H-Indazole Core: Serves as the primary scaffold for hydrogen bonding interactions with the kinase hinge region. pharmablock.com

The C3-Substituent: Acts as a vector that projects into a specific pocket of the ATP-binding site, often a hydrophobic region, and is a primary determinant of selectivity among different kinases.

Substituents on the Benzene Ring (e.g., at C5, C6): These positions are modified to fine-tune the compound's properties, including potency, selectivity, solubility, and metabolic stability.

Optimization efforts often focus on designing larger compounds from initial fragments to increase potency and, crucially, to enhance selectivity for individual kinase subtypes. nih.govacs.org

Mechanistic Insights into Biological Activity at the Molecular Level

Modulatory Effects on Intracellular Signaling Pathways (Using In Vitro Models)

There is a significant gap in the scientific literature regarding the specific modulatory effects of 6-Hydroxy-1H-indazole-3-carboxaldehyde on intracellular signaling pathways as studied through in vitro models. The primary focus of existing research has been on the synthesis and general biological potential of the broader indazole class of compounds. nih.govnih.govrsc.org

While direct experimental data for This compound is not available, the well-documented activities of other indazole derivatives can provide a hypothetical framework for its potential mechanisms. The indazole scaffold is a prominent feature in a variety of kinase inhibitors. nih.govnih.govresearchgate.net Kinases are crucial enzymes that regulate a multitude of cellular processes by phosphorylating specific substrate proteins, thereby activating or deactivating signaling cascades involved in cell proliferation, survival, and migration.

For instance, numerous indazole-containing molecules have been designed and synthesized as inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov Marketed drugs such as Axitinib and Pazopanib are prime examples of indazole-based tyrosine kinase inhibitors. nih.gov The ability of the indazole ring to form key hydrogen bonds within the ATP-binding pocket of kinases is a critical aspect of their inhibitory action. nih.gov

Beyond kinase inhibition, other indazole derivatives have demonstrated the ability to modulate different signaling pathways. For example, a series of 1H-indazole-3-carboxamide derivatives were identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and invasion. nih.gov In other studies, indazole analogs have shown inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and fibroblast growth factor receptors (FGFRs), both of which are involved in distinct signaling pathways related to immune response and cell growth, respectively. nih.gov

It is crucial to underscore that these examples pertain to related, yet structurally different, compounds. The presence and position of the hydroxyl and carboxaldehyde groups on the This compound molecule would undoubtedly influence its target specificity and potency. Therefore, without direct in vitro pharmacological studies, any assertions about its precise effects on intracellular signaling pathways remain speculative.

Interactive Data Table: Research on the Modulatory Effects of this compound on Intracellular Signaling Pathways

| Pathway Component | In Vitro Model | Observed Effect | Research Status |

| Specific Kinase Activity | - | - | Data Not Available |

| Second Messenger Levels | - | - | Data Not Available |

| Transcription Factor Activation | - | - | Data Not Available |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules. These methods provide insight into molecular stability, reactivity, and various spectroscopic properties. For the broader class of indazoles, these studies have been crucial in drug design and materials science.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to calculate optimized geometry, vibrational frequencies, and electronic properties. While DFT studies have been performed on numerous indazole derivatives to determine their physicochemical properties and electrostatic potential nih.gov, specific DFT analysis for 6-Hydroxy-1H-indazole-3-carboxaldehyde, including calculations of its optimized structure and electronic properties, is not detailed in the referenced literature.

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and is a key parameter in studying reaction mechanisms. Analyses of FMOs have been conducted for various indazole derivatives to understand their electronic transitions and reactivity nih.gov, but specific HOMO-LUMO energy values and orbital diagrams for this compound are not available in the surveyed results.

Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. The MEP surface provides valuable information about a molecule's reactivity and intermolecular interactions. While MEP analysis is a standard computational tool applied to novel indazole derivatives to understand their chemical behavior nih.gov, specific MEP maps and detailed analyses for this compound are not present in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org For indazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their inhibitory mechanisms against various biological targets. nih.gov

The foundation of a robust QSAR model lies in the generation and selection of molecular descriptors. These descriptors are numerical representations of a molecule's physicochemical and structural properties. For a molecule like this compound, a wide array of descriptors would be calculated to capture its electronic, steric, and hydrophobic characteristics. The selection of the most relevant descriptors is a critical step to build a predictive model and is often achieved through statistical methods like genetic algorithms. nih.gov

In QSAR studies of related heterocyclic compounds, descriptors are typically categorized as 1D, 2D, or 3D, depending on the dimensionality of the molecular representation from which they are derived. For instance, a study on benzimidazole (B57391) derivatives utilized quantum chemical descriptors such as chemical potential (μ) and polarizability (α) to model their antimycobacterial activity. scirp.org Similarly, research on amide derivatives as xanthine (B1682287) oxidase inhibitors identified descriptors related to hydrogen bond donating and accepting abilities as being significant. frontiersin.org

Based on the common practices in the field for similar molecular scaffolds, the following table outlines the types of descriptors that would be generated for a QSAR study of this compound and its analogs. scirp.orgnih.govfrontiersin.org

| Descriptor Class | Examples | Potential Relevance to this compound |

| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular properties influencing size and flexibility. |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP (lipophilicity), Connectivity Indices | Important for predicting membrane permeability and solubility. |

| 3D Descriptors | van der Waals Volume, Surface Area, Dipole Moment | Describe the three-dimensional shape and electronic distribution. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken Charges, Electrostatic Potential | Provide insights into reactivity and intermolecular interactions. |

Following descriptor selection, a predictive QSAR model is developed using various statistical and machine learning techniques. The goal is to create a model that can accurately predict the biological activity of new, untested compounds. Common methods for model development include Multiple Linear Regression (MLR), Support Vector Regression (SVR), and Random Forest (RF) regression. frontiersin.org

The development process involves splitting the dataset of known compounds into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov The robustness and predictive capability of the developed QSAR models are assessed using a variety of statistical metrics. A study on amide derivatives, for example, demonstrated that a model built with mix-kernel SVR showed excellent predictive ability. frontiersin.org

Key statistical parameters used to validate QSAR models are presented in the table below. scirp.orgnih.govresearchgate.net

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | Closer to 1 |

| Q² (Cross-Validated R²) | Assesses the predictive power of the model through internal validation. | > 0.5 |

| R²_pred (Predictive R²) | Evaluates the model's ability to predict the activity of an external test set. | Closer to 1 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | As low as possible |

Cheminformatics Approaches for Compound Profiling

Cheminformatics provides a suite of computational tools to profile the properties of a compound, offering early insights into its potential as a drug. nih.gov For this compound, cheminformatics approaches would be used to predict a range of properties crucial for drug development, including physicochemical characteristics, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and drug-likeness.

These profiling methods often leverage large databases of experimental data and predictive models to estimate properties for novel compounds. nih.gov For instance, the kinase inhibition profile of a compound can be predicted by comparing its features to known kinase inhibitors. nih.gov This is particularly relevant for indazole derivatives, which are frequently investigated as kinase inhibitors. nih.govrsc.org

A comprehensive cheminformatics profile for this compound would typically include the parameters outlined in the following table. frontiersin.orgnih.gov

| Profile Category | Predicted Parameters | Significance in Drug Discovery |

| Physicochemical Properties | Molecular Weight, LogP, TPSA, pKa, Water Solubility | Influence formulation, absorption, and distribution. |

| Pharmacokinetics (ADMET) | Human Intestinal Absorption, Blood-Brain Barrier Penetration, Cytochrome P450 Inhibition, Hepatotoxicity, Mutagenicity | Predicts how the compound will behave in the body and its potential for toxicity. |

| Drug-Likeness | Lipinski's Rule of Five, Ghose Filter, Veber's Rule | Assesses whether the compound has properties consistent with orally bioavailable drugs. |

| Predicted Bioactivities | Target Prediction (e.g., Kinase Profiling), Bioactivity Scores | Suggests potential therapeutic targets and biological effects. nih.govfrontiersin.org |

Emerging Applications and Interdisciplinary Research Directions

Applications in Materials Science

The unique photophysical properties of indazole derivatives have made them attractive candidates for applications in materials science. chemimpex.com While specific research on 6-Hydroxy-1H-indazole-3-carboxaldehyde in this field is not extensively documented, the inherent characteristics of the indazole ring system and its substituents suggest potential uses.

The development of fluorescent probes and sensors is a significant area of research, with applications ranging from biological imaging to environmental monitoring. Hydroxy-substituted aromatic compounds are known to exhibit interesting photophysical properties, including fluorescence. nih.govresearchgate.net It is conceivable that this compound could serve as a platform for the design of novel fluorescent probes. The hydroxyl group, being a good electron donor, can enhance the fluorescence quantum yield of the indazole core. Furthermore, the aldehyde group at the 3-position provides a reactive handle for the introduction of specific recognition moieties, which could bind to target analytes and induce a change in the fluorescence signal. For instance, derivatives of 6-bromo-1H-indazole-3-carbaldehyde have been explored as building blocks for fluorescent probes. chemimpex.com

Table 1: Potential Analytes for Sensors Based on this compound Derivatives

| Analyte Category | Potential Recognition Moiety to be Attached at the Aldehyde |

| Metal Ions | Crown ethers, polyamines |

| Anions | Ureas, thioureas |

| Biomolecules | Peptides, oligonucleotides |

This table is speculative and based on common design principles for fluorescent sensors.

Organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) are key technologies in modern electronics. Indazole derivatives have been investigated for their potential as organic semiconductors due to their planar structure and extended π-conjugation, which facilitate charge transport. researchgate.net While there is no specific literature on the semiconductor properties of this compound, the electron-donating nature of the hydroxyl group could influence the electronic properties of the molecule, potentially making it suitable for use as a p-type semiconductor. The aldehyde group could also be utilized for further functionalization to tune the material's properties or to anchor it to surfaces.

Catalysis and Organic Transformations

The versatility of the indazole scaffold makes it a valuable component in the design of catalysts and ligands for organic synthesis.

Indazole derivatives can act as ligands for transition metals, forming complexes that can catalyze a variety of chemical reactions. rsc.orgnih.gov The nitrogen atoms of the pyrazole (B372694) ring can coordinate to a metal center, and the substituents on the indazole ring can be modified to influence the steric and electronic properties of the resulting catalyst. researchgate.netresearchgate.net this compound could potentially be used to synthesize pincer-type ligands, where the hydroxyl group and the aldehyde (or a derivative thereof) could act as additional coordinating sites along with one of the ring nitrogens. Such ligands are of great interest in catalysis due to the high stability they impart to the metal center.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific organocatalytic applications of this compound have not been reported, the presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting aldehyde group suggests its potential to act as a bifunctional organocatalyst. For instance, it could potentially catalyze reactions such as aldol (B89426) or Michael additions by activating both the nucleophile and the electrophile simultaneously.

Chemical Biology Tools and Probes

The diverse biological activities of indazole derivatives make them valuable scaffolds for the development of chemical biology tools and probes to study biological processes. nih.govnih.govpnrjournal.comrsc.org The 1H-indazole-3-amine structure, for example, is a known hinge-binding fragment in kinase inhibitors. nih.gov

The structure of this compound, with its potential for hydrogen bonding and further derivatization, makes it an interesting starting point for the design of chemical probes. The aldehyde can be readily converted into other functional groups, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. The hydroxyl group can influence the compound's solubility and its interactions with biological targets. Such probes could be used to study enzyme activity, receptor binding, or the localization of specific biomolecules within cells. acs.org

Future Perspectives and Research Challenges

Advancements in Targeted Synthetic Methodologies

The synthesis of polysubstituted indazoles, particularly with specific regiochemistry, remains a significant challenge. Future research will likely focus on developing more precise and efficient methods to construct the 6-hydroxy-1H-indazole-3-carboxaldehyde core and its derivatives. A key intermediate, 1H-indazole-3-carboxaldehyde, can be synthesized from the corresponding indole (B1671886) via nitrosation. rsc.orgresearchgate.net However, achieving high yields and minimizing side reactions for substituted indoles requires careful optimization of reaction conditions, such as using a reverse addition of the indole to the nitrosating mixture in a slightly acidic environment. nih.govresearchgate.net

Advancements are moving beyond traditional methods toward transition-metal-catalyzed reactions, which offer high efficiency and functional group tolerance. researchgate.net Strategies such as C-H activation and annulation sequences are emerging as powerful tools for constructing functionalized indazoles from readily available starting materials. researchgate.netresearchgate.net For instance, rhodium and copper-catalyzed C-H activation/C-N/N-N coupling reactions provide a redox-neutral path to 1H-indazoles. nih.govnih.gov The development of methodologies that allow for the late-stage introduction of the hydroxyl group at the C6-position or the carboxaldehyde at the C3-position onto a pre-formed indazole ring is a critical area of future research.

| Synthetic Strategy | Description | Potential Advantages for Target Compound | Key Research Challenges | Reference |

|---|---|---|---|---|

| Nitrosation of Indoles | Conversion of an indole precursor (e.g., 6-hydroxyindole) using a nitrosating agent like NaNO₂/HCl to form the indazole-3-carboxaldehyde. | Direct access to the target scaffold from a corresponding indole. | Controlling side reactions; optimizing yields for electron-rich indoles. | rsc.orgnih.govresearchgate.net |

| Transition-Metal Catalysis (e.g., Pd, Cu, Rh) | Catalytic C-H activation, amination, and cyclization reactions to form the indazole ring. | High atom economy, broad substrate scope, and functional group tolerance. | Achieving high regioselectivity for the 6-hydroxy substitution; catalyst cost and recycling. | researchgate.netnih.govnih.gov |

| Photochemical Synthesis | Using visible light to drive cyclization reactions, often under metal-free conditions. | Environmentally friendly, mild reaction conditions. | Substrate scope limitations; scaling up photochemical reactors. | rsc.org |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single procedure to build the heterocyclic system from simple precursors. | Increased efficiency, reduced waste, and operational simplicity. | Finding compatible reaction conditions for all components, especially with sensitive functional groups like phenols. | mdpi.comacs.orgorganic-chemistry.org |

Exploration of Novel Biological Targets and Mechanisms (In Vitro)

Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comnih.gov Many of these activities stem from their ability to act as kinase inhibitors. rsc.orgresearchgate.net The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors. mdpi.com

For this compound, future in vitro research must focus on systematically screening the compound against panels of kinases and other enzymes to identify novel biological targets. The hydroxyl group at the 6-position and the aldehyde at the 3-position are prime sites for forming hydrogen bonds and covalent interactions, respectively, within protein binding pockets. This suggests potential for novel mechanisms of action, including irreversible inhibition. For example, indazole derivatives have been investigated as inhibitors of Polo-like kinase 4 (PLK4), epidermal growth factor receptor (EGFR), and poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov Future studies should explore if the specific substitution pattern of this compound confers selectivity or potency for these or other targets like cyclooxygenase (COX) enzymes or various receptor tyrosine kinases (RTKs). researchgate.netresearchgate.netnih.gov

| Potential Target Class | Examples of Specific Targets for Indazoles | Relevance of 6-OH and 3-CHO Groups | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, ALK, PLK4, ERK1/2 | The hydroxyl group can act as a hydrogen bond donor/acceptor. The aldehyde can form covalent bonds or be modified into other hinge-binding motifs. | nih.govmdpi.com |

| DNA Repair Enzymes | Poly(ADP-ribose)polymerase-1 (PARP-1) | The indazole carboxamide scaffold is a known pharmacophore for PARP-1 inhibition. | nih.gov |

| Inflammatory Enzymes | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | The phenolic hydroxyl group may contribute to antioxidant activity and influence binding to COX enzymes. | researchgate.netnih.gov |

| Serotonin (B10506) Receptors | 5-HT₃, 5-HT₄ | The indazole core is central to drugs like Granisetron. The aldehyde allows for diversification to explore receptor binding. | derpharmachemica.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advancement of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. oxfordglobal.commdpi.com These computational tools can significantly shorten the design-make-test-analyze (DMTA) cycle. oxfordglobal.com For this compound and its future derivatives, AI and ML offer several key opportunities.

Generative Models: AI can design novel molecules in silico by modifying the core scaffold to optimize for desired properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. oxfordglobal.com

Predictive Modeling (QSAR): Machine learning algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netmdpi.com These models can predict the biological activity or toxicity of newly designed derivatives before they are synthesized, saving time and resources.

Computer-Aided Synthesis Planning (CASP): AI-powered tools can analyze a target molecule and propose the most efficient synthetic routes, drawing from vast reaction databases. acs.orgnih.gov This is particularly valuable for complex, multi-substituted heterocycles like functionalized indazoles.

The challenge lies in generating high-quality, specific data for indazole carboxaldehydes to train these models effectively. Collaboration between computational and synthetic chemists will be crucial to iteratively refine model predictions with real-world experimental data. nih.gov

| AI/ML Application | Function | Challenge for Indazole Research | Reference |

|---|---|---|---|

| Generative AI | Designs novel molecular structures with optimized properties. | Ensuring synthetic feasibility of generated structures. | oxfordglobal.com |

| Predictive QSAR | Predicts biological activity, toxicity, and physicochemical properties. | Requires a large, high-quality dataset of related compounds for accurate model training. | researchgate.netmdpi.com |

| Retrosynthesis Planning (CASP) | Proposes efficient synthetic pathways to target molecules. | Models may struggle with novel or highly complex functional group transformations specific to indazole chemistry. | acs.orgnih.gov |

| Molecular Docking & Simulation | Predicts binding modes and affinities of ligands to protein targets. | Accurately modeling covalent interactions and the influence of water molecules in the binding site. | researchgate.netrsc.org |

Sustainable and Scalable Production Methods

As interest in indazole derivatives grows, so does the need for production methods that are both environmentally friendly and economically viable on a large scale. Future research must address the limitations of traditional syntheses, which often rely on harsh reagents, high temperatures, and noble metal catalysts. researchgate.netbenthamdirect.com

The principles of green chemistry are increasingly being applied to heterocycle synthesis. rsc.org Key areas for development include:

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG-400) or water. acs.orgnih.gov

Catalyst Development: Designing efficient, recyclable heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, to minimize metal waste. acs.orgnih.gov

Energy Efficiency: Employing alternative energy sources like visible light or microwaves to drive reactions under milder conditions. rsc.orgbenthamdirect.com

A major challenge is ensuring that these green methods are scalable. Methodologies must be robust enough to be transferred from laboratory benchtop to industrial-scale reactors without significant loss of yield or selectivity. rsc.org Research demonstrating successful gram-scale synthesis provides confidence in the potential for further scale-up. nih.govrsc.org

Expanding the Scope of Interdisciplinary Applications for Indazole Carboxaldehydes

While the primary focus for many indazole derivatives has been medicinal chemistry, their unique structural and electronic properties make them attractive for a range of interdisciplinary applications. nih.gov The this compound scaffold is particularly well-suited for exploration in other fields.

Materials Science: Indole and indazole derivatives have been investigated as fluorescent materials. rsc.org The extended π-system of the indazole core, combined with the electron-donating hydroxyl group, could lead to interesting photophysical properties, such as aggregation-induced emission (AIE), with applications in sensors and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Agrochemicals: The indazole ring is a recognized fragment in herbicidal compounds. mdpi.com The aldehyde functional group provides a convenient point for modification to screen for novel herbicidal or pesticidal activities.

Chemical Biology: The aldehyde group is a versatile functional handle for bioconjugation. It can be used to attach the indazole scaffold to biomolecules, create fluorescent probes for cellular imaging, or develop affinity-based probes to identify biological targets.

Future research should involve collaborations between chemists, materials scientists, and biologists to fully exploit the potential of functionalized indazole carboxaldehydes beyond traditional drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 6-Hydroxy-1H-indazole-3-carboxaldehyde, and what are their critical reaction parameters?

The compound is typically synthesized via nitrosation of substituted indazole precursors. For example, nitrosation of 6-hydroxyindazole derivatives under controlled conditions (e.g., using NaNO₂ in acetic acid at 0–5°C) yields the carboxaldehyde. Key parameters include reaction temperature, stoichiometry of nitrosating agents, and pH control to avoid over-oxidation. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- ¹H/¹³C NMR : Prioritize DMSO-d₆ as a solvent to resolve hydroxy and aldehyde proton signals. Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.

- IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and indazole N-H stretch (~3400 cm⁻¹).

- MS : High-resolution ESI-MS in positive ion mode confirms molecular weight (C₈H₆N₂O₂, [M+H]⁺ = 163.0504). Cross-reference with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the lab?

Due to limited safety data for this compound, adopt general precautions for aromatic aldehydes:

- Use nitrile gloves, safety goggles, and fume hoods.

- Avoid direct skin contact; the aldehyde group may react with amines in biological systems.

- Store under inert atmosphere (argon) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be improved for this compound synthesis, particularly for scale-up?

- Optimize nitrosation conditions : Increase reaction time (8–12 hours) and monitor pH to stabilize intermediates.

- Use flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., dimerization).

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective scale-up .

Q. How do electronic effects of substituents (e.g., 6-hydroxy vs. 6-fluoro) influence the reactivity of indazole-3-carboxaldehydes in cross-coupling reactions?

The electron-donating hydroxy group at position 6 decreases electrophilicity at the aldehyde, slowing nucleophilic additions (e.g., Grignard reactions) compared to electron-withdrawing substituents (e.g., 6-fluoro). Use computational tools (e.g., Hammett σ values) to predict reactivity. Experimental validation via kinetic studies (UV-Vis monitoring) is recommended .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Structure-activity relationship (SAR) analysis : Compare IC₅₀ values of analogs (e.g., 6-methoxy, 6-nitro) to isolate hydroxy group contributions.

- Metabolite profiling : Use LC-MS to identify active metabolites that may confound results.

- Target validation : Employ CRISPR knockouts or isoform-specific inhibitors to confirm target engagement .

Q. How can crystallographic data (e.g., SHELX refinement) clarify the tautomeric behavior of this compound?

- Single-crystal X-ray diffraction : Resolve tautomeric forms (1H vs. 2H-indazole) using high-resolution data (R-factor < 5%).

- SHELXL refinement : Apply restraints for disordered hydroxy and aldehyde groups. Compare with DFT-optimized geometries to validate tautomer ratios .

Methodological Tables

Q. Table 1. Comparative Yields of Indazole-3-carboxaldehyde Derivatives

| Substituent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Hydroxy | 8–12 | 0–5 | 75–85 | |

| 6-Fluoro | 5 | 25 | 87 | |

| 6-Bromo | 5 | 50 | 78 |

Q. Table 2. Key Spectral Data for this compound

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.02 (s, 1H, CHO), δ 9.85 (s, 1H, OH), δ 8.20 (d, J=8 Hz, 1H) | Aldehyde and hydroxy protons; aromatic protons |

| IR | 1705 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H) | Functional group confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.